![molecular formula C14H18N4O2 B2957648 1-Isopropyl-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1396781-76-2](/img/structure/B2957648.png)
1-Isopropyl-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route chosen by the chemist. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a phthalazine core, which is a bicyclic structure containing two nitrogen atoms. Attached to this core would be a urea group and an isopropyl group. The exact three-dimensional conformation would depend on the specific stereochemistry at each chiral center in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The urea group could participate in reactions involving the carbonyl group or the amine groups. The phthalazine group could potentially undergo reactions at the nitrogen atoms or at the carbon atoms of the benzene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, a derivative of dehydroabietic acid, was analyzed, revealing two crystallorgraphically independent molecules with different conformations co-existing in the structure. This study provides insights into the molecular structure and stability mechanisms, relevant for material science and chemical engineering applications (Rao et al., 2010).
Conformational Adjustments in Urea Assemblies
Research on conformational adjustments over synthons of urea and thiourea-based assemblies revealed insights into the molecular interactions and assembly behavior of urea derivatives. These findings have implications for understanding the structural dynamics of chemical compounds and designing molecular assemblies with specific properties (Phukan & Baruah, 2016).
Synthesis and Reactivity
The synthesis and reactivity of various urea derivatives have been explored, demonstrating their potential in creating high-performance materials. For instance, the use of isopropyl alcohol as a solvent for preparing silicone–urea copolymers showcases the versatility and potential of urea derivatives in polymer science, offering insights into sustainable and efficient synthesis methods (Yilgor et al., 2003).
Environmental Monitoring and Analysis
The development of a competitive enzyme-linked immunosorbent assay (ELISA) suitable for the determination of the urea herbicide isoproturon in water highlights the application of urea derivatives in environmental monitoring and pollution control. This research contributes to the development of sensitive and specific analytical methods for detecting and monitoring contaminants in environmental samples (Katmeh et al., 1994).
Advanced Material Development
The exploration of urea derivatives in the synthesis of high-performance materials, such as the study on the preparation and properties of 1,1,1-trinitroprop-2-yl urea and related compounds, underscores the role of urea derivatives in the development of advanced materials with potential applications in various industries, including defense and aerospace (Axthammer et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)16-14(20)15-8-12-10-6-4-5-7-11(10)13(19)18(3)17-12/h4-7,9H,8H2,1-3H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFJBWVEFUJLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea |
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